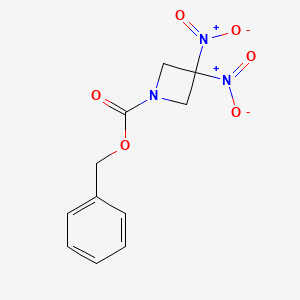

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester

Descripción

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester is a nitro-substituted azetidine derivative. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or explosives research .

Propiedades

IUPAC Name |

benzyl 3,3-dinitroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-10(20-6-9-4-2-1-3-5-9)12-7-11(8-12,13(16)17)14(18)19/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHYCEHLBGDGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440098 | |

| Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-85-9 | |

| Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of N-benzyl-3-cyanoazetidine

- Reagents: Methanol and a strong inorganic acid (preferably concentrated sulfuric acid).

- Conditions: Reflux at elevated temperature (50–100°C, typically around 80°C).

- Procedure: N-benzyl-3-cyanoazetidine is reacted with methanol in the presence of concentrated sulfuric acid. The acid and methanol are used in approximately equal volumes to optimize reaction rate and reflux control.

- Outcome: Conversion to N-benzyl azetidine-3-carboxylic acid methyl ester.

Work-up and Isolation

- After completion, the reaction mixture is diluted with ice or ice/water to quench the reaction and cool the mixture.

- The aqueous phase is basified (commonly with ammonia) to liberate the methyl ester.

- The methyl ester is extracted using a water-immiscible organic solvent such as methylene chloride or paraffinic hydrocarbons boiling between 60–80°C.

- The solvent is removed by evaporation to yield the crude methyl ester.

Hydrolysis of the Methyl Ester

- The crude methyl ester is hydrolyzed by refluxing in boiling water under nitrogen.

- The reaction typically completes within about 1 hour, indicated by the transition from a two-phase oily mixture to a homogeneous solution.

- The product, N-benzyl azetidine-3-carboxylic acid, can be isolated by evaporation and crystallization.

Optional Deprotection

- The N-benzyl protecting group can be removed by palladium-catalyzed hydrogenolysis in methanol using 5% palladium on carbon catalyst at room temperature, yielding azetidine-3-carboxylic acid with high yield (~90%).

Comparative Analysis of Ester Variants

Alternative esters such as ethyl and isopropyl esters have been prepared by substituting methanol with ethanol or isopropanol under similar acid-catalyzed conditions. However, these esters exhibit significantly slower hydrolysis rates:

| Ester Type | Hydrolysis Time (Boiling Water) | Comments |

|---|---|---|

| Methyl ester | 37–40 minutes | Rapid hydrolysis; suitable for commercial scale |

| Ethyl ester | ~6 hours | Much slower; less practical commercially |

| Isopropyl ester | 24–40 hours | Very slow; low yield with sulfuric acid, improved with HCl gas |

This demonstrates the methyl ester’s superiority for efficient preparation and hydrolysis in industrial applications.

Experimental Data Summary

| Step | Conditions | Yield / Remarks |

|---|---|---|

| Esterification | N-benzyl-3-cyanoazetidine + MeOH + H2SO4, reflux 80°C, 2 hours | Complete conversion (GLC confirmed) |

| Work-up | Dilution with ice water, basification with ammonia, extraction with methylene chloride | Crude methyl ester isolated by evaporation |

| Distillation of methyl ester | 0.2 mm Hg, 92–95°C | Pure methyl ester obtained (e.g., 15.7 g from 17 g starting material) |

| Hydrolysis | Reflux in distilled water, 40 min – 1 hour | Homogeneous solution, product crystallizes on evaporation |

| Deprotection (optional) | Hydrogenation with 5% Pd/C in MeOH, room temp | Azetidine-3-carboxylic acid obtained, 90% yield |

Notes on Reaction Optimization and Practical Considerations

- The volume ratio of methanol to strong acid is critical; equal volumes improve reaction rate and reflux control.

- Concentrated sulfuric acid is preferred over other acids due to reaction efficiency.

- Extraction solvents must be chemically inert and have suitable boiling points for easy removal.

- Hydrolysis of methyl esters is significantly faster than other esters, making it industrially favorable.

- The benzyl protecting group facilitates purification due to its hydrophobicity and can be removed efficiently via catalytic hydrogenolysis.

Summary of Preparation Method

The preparation of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester involves an acid-catalyzed esterification of N-benzyl-3-cyanoazetidine with methanol, followed by aqueous work-up, organic extraction, and hydrolysis to yield the desired ester intermediate. The methyl ester is preferred due to its favorable hydrolysis kinetics and ease of purification. Subsequent deprotection steps yield the free azetidinecarboxylic acid derivative.

Análisis De Reacciones Químicas

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenylmethanol.

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Intermediate in Drug Synthesis :

- 1-Azetidinecarboxylic acid derivatives play a crucial role as intermediates in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of certain receptor agonists that have immunosuppressive properties . This is particularly relevant in the development of drugs targeting the SlPi/Edgl receptors.

- Potential Anticancer Agents :

- Neuroprotective Effects :

Synthetic Chemistry Applications

- Synthesis of Novel Compounds :

-

Improved Synthetic Processes :

- Innovations in synthetic methodologies have been reported, which utilize 1-Azetidinecarboxylic acid as a starting material to create other azetidine derivatives more efficiently and with fewer toxic reagents compared to traditional methods . This is particularly valuable for large-scale synthesis in pharmaceutical manufacturing.

Biochemical Applications

- Bioconjugation Techniques :

- Study of Enzyme Mechanisms :

Case Study 1: Synthesis and Characterization

A recent study demonstrated an efficient synthetic route for producing 1-Azetidinecarboxylic acid, focusing on minimizing the use of hazardous reagents while maximizing yield. The process involved triflating diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization and hydrogenation to yield the desired azetidine derivative .

In vitro assays indicated that derivatives of 1-Azetidinecarboxylic acid exhibited significant cytotoxicity against certain cancer cell lines. These findings suggest potential therapeutic applications in oncology, warranting further exploration into their mechanism of action and efficacy in vivo .

Mecanismo De Acción

The mechanism of action of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro groups can participate in redox reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Structural and Functional Differences

Substituent Effects: Nitro Groups (Target Compound): The 3,3-dinitro substitution introduces steric hindrance and electron deficiency, increasing susceptibility to nucleophilic attack or thermal decomposition. This contrasts with the hydroxyl (C₁₁H₁₃NO₃) and azido (C₈H₁₄N₄O₂) analogs, which exhibit lower stability but distinct reactivity . Hydroxyl and Hydroxymethyl Groups: Benzyl 3-hydroxyazetidine-1-carboxylate (C₁₁H₁₃NO₃) is polar and stable, making it suitable for aqueous-phase reactions. The bis(hydroxymethyl) derivative () would further enhance solubility in polar solvents .

Applications: Pharmaceutical Intermediates: Hydroxy and hydroxymethyl derivatives are common in drug synthesis (e.g., protease inhibitors) due to their biocompatibility . Energetic Materials: The nitro-substituted target compound may align with nitroaromatics like 2,4-dinitrophenol (CAS 51-28-5), which are used in explosives and dyes .

Safety Considerations: Nitro compounds (e.g., 2,4-dinitrophenol in ) are often toxic or explosive. The target compound’s dinitro groups suggest similar hazards, requiring stringent handling protocols.

Research Findings and Data Gaps

Synthetic Routes :

- Benzyl 3-hydroxyazetidine-1-carboxylate is synthesized via esterification of azetidine-3-carboxylic acid (CAS 36476-78-5) with benzyl alcohol, achieving ≥98% purity .

- Nitro-substituted analogs may require nitration under controlled conditions, as seen in dinitrobenzene derivatives (CAS 606-20-2) .

Stability Studies :

- Hydroxy and azido derivatives show moderate stability at room temperature. In contrast, nitro compounds often require low-temperature storage to prevent decomposition .

Unresolved Questions :

- Exact synthetic methods and safety data for the target compound are absent in the evidence. Further studies are needed to characterize its thermal stability and reactivity.

Actividad Biológica

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester (CAS No. 147636-85-9) is a nitrogen-containing heterocyclic compound known for its diverse chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁N₃O₆

- Molar Mass : 281.22 g/mol

- Chemical Structure : The compound features an azetidine ring, which contributes to its unique properties and reactivity.

The biological activity of 1-azetidinecarboxylic acid derivatives often involves interaction with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites or altering enzyme conformation.

- Receptor Modulation : It can act as a modulator for various receptors, affecting signaling pathways.

- Redox Activity : The presence of nitro groups allows participation in redox reactions, potentially influencing oxidative stress responses in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example:

- In vitro studies demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer potential:

- Cell Line Studies : Research involving different cancer cell lines revealed that the compound can induce apoptosis and inhibit proliferation.

- Mechanistic Insights : The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Research Findings and Case Studies

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex biologically active compounds:

- Drug Development : Its derivatives are being explored as potential drug candidates for treating infections and cancers.

- Agrochemicals : The compound's reactivity makes it suitable for developing agrochemicals with specific biological activities.

Q & A

Basic: What are the recommended safety protocols for handling 1-azetidinecarboxylic acid derivatives with nitro substituents in laboratory settings?

Methodological Answer:

When handling nitro-substituted azetidinecarboxylic acid esters, prioritize:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols (H335 hazard) .

- Emergency procedures: For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes. Use water spray or alcohol-resistant foam for fires due to NOx emission risks .

Basic: What synthetic routes are employed for preparing nitro-substituted azetidinecarboxylic acid esters, and how do reaction conditions influence nitro group stability?

Methodological Answer:

- Stepwise functionalization: Introduce nitro groups via nitration reactions under controlled temperatures (0–5°C) to prevent decomposition. Use anhydrous conditions to avoid hydrolysis of the ester moiety .

- Catalytic hydrogenation risks: Avoid Pd/C or Raney Ni catalysts if preserving nitro groups is critical; these may reduce nitro to amine under high H₂ pressure .

- Characterization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm nitro group retention via FT-IR (asymmetric NO₂ stretch at ~1530 cm⁻¹) .

Advanced: How can computational modeling optimize reaction pathways for introducing 3,3-dinitro substituents into azetidinecarboxylic acid frameworks?

Methodological Answer:

- Reaction path screening: Use density functional theory (DFT) to evaluate transition states for nitration, identifying regioselectivity (e.g., meta vs. para nitro placement) .

- Solvent effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and enhance nitro group incorporation .

- Validation: Cross-reference computational predictions with experimental NMR data (e.g., ¹³C NMR shifts for nitro-adjacent carbons) .

Advanced: What analytical techniques resolve contradictions in reported stability data for 3,3-dinitro-azetidinecarboxylic acid esters?

Methodological Answer:

- Accelerated stability studies: Use HPLC-MS under stress conditions (e.g., 40°C/75% RH) to detect decomposition products (e.g., denitration or ester hydrolysis) .

- Thermogravimetric analysis (TGA): Quantify thermal decomposition thresholds (e.g., mass loss at >150°C indicates nitro group instability) .

- Controlled storage: Compare degradation rates in inert (argon) vs. humid environments to isolate hydrolysis vs. oxidative pathways .

Basic: How should researchers design experiments to assess the biological activity of nitro-substituted azetidinecarboxylic acid derivatives?

Methodological Answer:

- Toxicity screening: Prioritize in vitro assays (e.g., MTT for cytotoxicity) due to acute oral toxicity (H302) and respiratory irritation risks (H335) .

- Structure-activity relationship (SAR): Synthesize analogs with varying nitro positions (e.g., 3,3-dinitro vs. 3-nitro) and test against bacterial models (e.g., Gram-negative vs. Gram-positive) .

- Metabolic stability: Use liver microsome assays to evaluate esterase-mediated hydrolysis rates .

Advanced: What strategies mitigate conflicting data on the hydrolytic stability of phenylmethyl ester groups in nitro-azetidinecarboxylic acid derivatives?

Methodological Answer:

- pH-dependent studies: Compare hydrolysis rates in acidic (pH 3), neutral (pH 7), and basic (pH 10) buffers via LC-MS to identify optimal storage conditions .

- Steric shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester to hinder nucleophilic attack .

- Isotopic labeling: Use deuterated solvents (D₂O) in kinetic studies to track hydrolysis mechanisms (e.g., SN1 vs. SN2) .

Basic: What spectroscopic methods are critical for confirming the structural integrity of 3,3-dinitro-azetidinecarboxylic acid esters?

Methodological Answer:

- ¹H/¹³C NMR: Assign azetidine ring protons (δ 3.5–4.5 ppm) and nitro-adjacent carbons (δ 90–100 ppm) .

- X-ray crystallography: Resolve stereochemical ambiguities (e.g., cis vs. trans nitro groups) .

- Elemental analysis: Verify purity (>95%) and rule out residual solvents or byproducts .

Advanced: How can researchers reconcile discrepancies in reported catalytic efficiencies for nitro group functionalization in azetidinecarboxylic acid derivatives?

Methodological Answer:

- Replicate conditions: Standardize catalyst loadings (e.g., 5 mol% FeCl₃ vs. 10 mol% H₂SO₄) and reaction times .

- In situ monitoring: Use Raman spectroscopy to track nitro group conversion rates in real time .

- Meta-analysis: Compare datasets across studies using multivariate regression to isolate variables (e.g., solvent polarity, temperature) .

Basic: What are the key considerations for scaling up the synthesis of 1-azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester from milligram to gram quantities?

Methodological Answer:

- Exothermicity control: Implement gradual reagent addition and jacketed reactors to manage heat release during nitration .

- Purification: Use flash chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) to isolate high-purity product .

- Yield optimization: Screen alternative nitrating agents (e.g., HNO₃/Ac₂O vs. NO₂BF₄) to minimize byproducts .

Advanced: What mechanistic insights explain the reactivity of 3,3-dinitro substituents in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilicity analysis: Calculate nitro group electron-withdrawing effects using Hammett σ constants (σmeta for nitro = +0.71) to predict activation barriers .

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-N bond cleavage) .

- Cross-coupling potential: Explore Pd-mediated coupling with arylboronic acids, leveraging nitro groups as directing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.